(S)-1-Amino-indan-4-ol hydrochloride

CAS No.: 2097073-09-9

Cat. No.: VC5965143

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097073-09-9 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 |

| IUPAC Name | (1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1 |

| Standard InChI Key | KTLOQNUHOBFPFP-QRPNPIFTSA-N |

| SMILES | C1CC2=C(C1N)C=CC=C2O.Cl |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

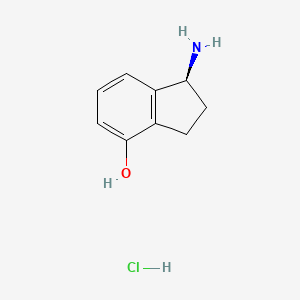

The molecular formula of (S)-1-Amino-indan-4-ol hydrochloride is C₉H₁₂ClNO, with a molar mass of 185.65 g/mol . Its IUPAC name, (1S)-1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride, reflects a bicyclic indane scaffold substituted with an amino group at the C1 position and a hydroxyl group at C4, protonated as a hydrochloride salt (Fig. 1). The stereocenter at C1 confers the (S)-configuration, critical for enantioselective interactions in biological systems .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 2097073-09-9 | |

| Molecular Formula | C₉H₁₂ClNO | |

| Molecular Weight | 185.65 g/mol | |

| SMILES | C1CC2=C([C@H]1N)C=CC=C2O.Cl | |

| InChIKey | KTLOQNUHOBFPFP-QRPNPIFTSA-N |

The hydrochloride salt enhances stability and solubility relative to the free base, though exact solubility metrics remain unreported .

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with the resolution of (S)-1-Aminoindan (CAS 61341-86-4), a liquid with a boiling point of 96–97°C at 8 mmHg . Chiral pool synthesis or asymmetric catalysis ensures enantiomeric purity, followed by hydroxylation at C4. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Parent Compound Properties

| Property | (S)-1-Aminoindan |

|---|---|

| Boiling Point | 96–97°C (8 mmHg) |

| Optical Activity | [α]²⁰/D +16.5° (c=1.5, MeOH) |

| Density | 1.038 g/mL at 25°C |

Salt Formation

Protonation of the amino group with HCl in polar solvents like methanol or ethanol facilitates crystallization. The reaction’s stoichiometry and temperature control are pivotal for maximizing yield and purity .

Physicochemical Properties

Spectroscopic Characteristics

While experimental spectral data (NMR, IR) are absent in public records, computational predictions based on its structure suggest:

-

¹H NMR: Signals for aromatic protons (δ 6.5–7.2 ppm), NH₃⁺ (δ 1.5–2.5 ppm), and diastereotopic methylene protons (δ 2.8–3.5 ppm).

| Property | Value |

|---|---|

| TPSA | 46.3 Ų |

| LogP (Predicted) | 1.2 |

| Hydrogen Bond Donors | 3 |

Analytical and Formulation Considerations

Solution Preparation

Stock solutions (e.g., 10 mM in DMSO) require inert atmosphere handling to prevent oxidation. GlpBio reports stability at room temperature for short-term use, though long-term storage at -20°C is advisable .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume